molecular formula C5H10N2S B1270968 Pyrrolidine-1-carbothioamide CAS No. 40398-36-5

Pyrrolidine-1-carbothioamide

Cat. No.: B1270968
CAS No.: 40398-36-5
M. Wt: 130.21 g/mol
InChI Key: DJQOGYTZMZEXJN-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carbothioamide is an organic compound characterized by a five-membered nitrogen-containing ring structure. This compound is a derivative of pyrrolidine, where a carbothioamide group is attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

Pyrrolidine-1-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . The interaction between this compound and these enzymes is primarily through binding to the active site, thereby inhibiting their activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can impact its activity and function, as it may interact with specific biomolecules within these compartments, leading to localized effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-1-carbothioamide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with carbon disulfide and an amine. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds as follows: [ \text{Pyrrolidine} + \text{Carbon Disulfide} + \text{Amine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Scientific Research Applications

Pyrrolidine-1-carbothioamide has diverse applications in scientific research:

Comparison with Similar Compounds

Pyrrolidine-1-carbothioamide can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler structure without the carbothioamide group.

    Pyrrolidine-2-one: A derivative with a carbonyl group instead of a carbothioamide.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups.

Uniqueness: this compound is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential biological activities compared to its simpler analogs .

Properties

IUPAC Name

pyrrolidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOGYTZMZEXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364401
Record name pyrrolidine-1-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40398-36-5
Record name 1-Pyrrolidinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40398-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 239872
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinecarbothioamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239872
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Record name pyrrolidine-1-carbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidine-1-carbothioamide
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Record name 1-PYRROLIDINECARBOTHIOAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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